6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
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Overview
Description
6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a complex organic compound that features a unique structure combining a trimethoxyphenyl group with a benzoindeno thiazepin core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol typically involves multi-step organic reactions. One common method starts with the preparation of the trimethoxyphenyl intermediate, which is then subjected to cyclization reactions to form the benzoindeno thiazepin core. Key reagents include 2,3,4-trimethoxybenzaldehyde, indanone, and thioamide, with catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Solvent selection and purification steps are also critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves its interaction with various molecular targets. It is known to inhibit enzymes such as tubulin and heat shock protein 90, which are critical for cell division and stress response. The compound also affects signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its trimethoxyphenyl group enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C25H21NO4S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
11-(2,3,4-trimethoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C25H21NO4S/c1-28-18-13-12-16(23(29-2)24(18)30-3)25-20-21(14-8-4-5-9-15(14)22(20)27)26-17-10-6-7-11-19(17)31-25/h4-13,25-26H,1-3H3 |
InChI Key |
SMDOXOQBDZXXEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)OC)OC |
Origin of Product |
United States |
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